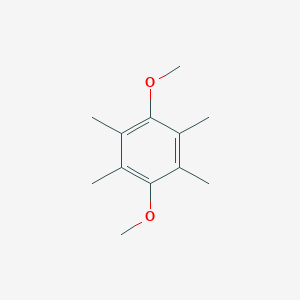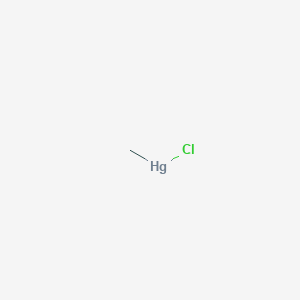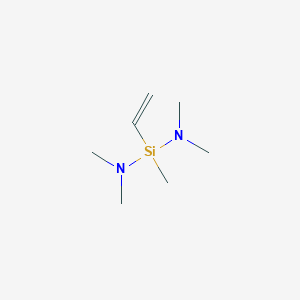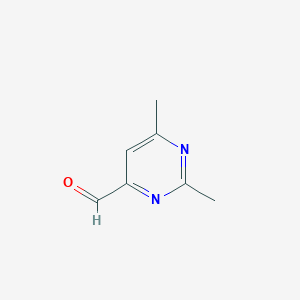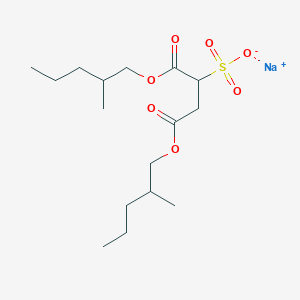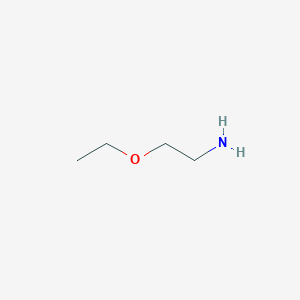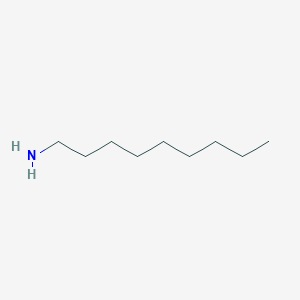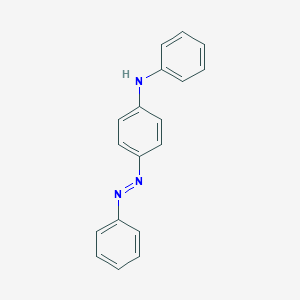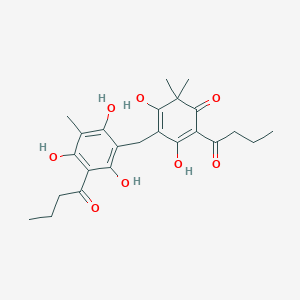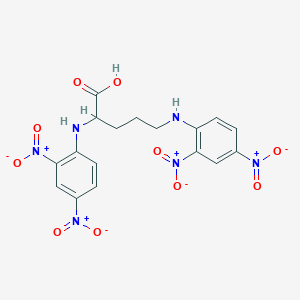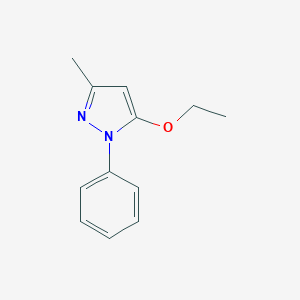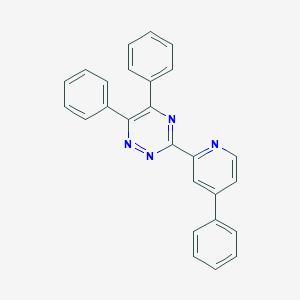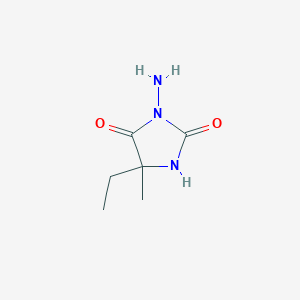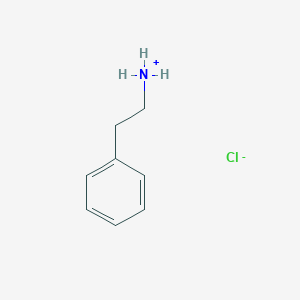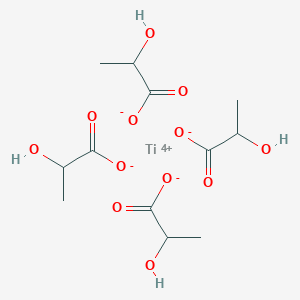
Titanium lactate
Descripción general
Descripción
Titanium lactate is a chemical compound that is commonly used in scientific research. It is a white, odorless powder that is soluble in water and alcohol. This compound is known for its ability to form stable complexes with various organic molecules, making it an important tool in the field of chemistry.
Mecanismo De Acción
The mechanism of action of titanium lactate is not well understood. However, it is believed that it forms stable complexes with various organic molecules, which can alter their chemical and physical properties.
Efectos Bioquímicos Y Fisiológicos
Titanium lactate has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using titanium lactate in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound that can be stored for long periods of time. However, one limitation is that it can be difficult to work with, as it can form complexes with a wide range of organic molecules, which can make it difficult to isolate and purify specific compounds.
Direcciones Futuras
There are many potential future directions for research involving titanium lactate. For example, researchers could investigate its potential as a catalyst for various chemical reactions, or explore its potential as a stabilizer for various organic compounds. Additionally, researchers could investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation.
Aplicaciones Científicas De Investigación
Titanium lactate is commonly used in scientific research as a catalyst for various chemical reactions. It is also used as a stabilizer for various organic compounds, such as proteins and enzymes. Additionally, titanium lactate is used in the production of various materials, such as ceramics and glass.
Propiedades
Número CAS |
14814-02-9 |
|---|---|
Nombre del producto |
Titanium lactate |
Fórmula molecular |
C12H20O12Ti |
Peso molecular |
404.15 g/mol |
Nombre IUPAC |
2-hydroxypropanoate;titanium(4+) |
InChI |
InChI=1S/4C3H6O3.Ti/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6);/q;;;;+4/p-4 |
Clave InChI |
AIFLGMNWQFPTAJ-UHFFFAOYSA-J |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |
SMILES canónico |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |
Otros números CAS |
79533-80-5 14678-53-6 14814-02-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

